Researchers requiring a validated negative control for antiviral screening often struggle to identify a fluorinated imidazole that is demonstrably inert. 4-Fluoro-1H-imidazole (4-FI) resolves this with proven inactivity against viral cytopathogenicity.
- Assay Negative Control: Completely inactive in multiple antiviral assay systems, establishing a true baseline for differentiating specific from non-specific effects.
- 19F NMR Calibration Standard: Unique protonation-dependent chemical shift profile enables precise calibration of 19F NMR experiments, distinct from 2-fluoro isomer.
- Inert Core Scaffold: Ideal for probe design where background activity must be zero; fluorine substitution imparts electron-withdrawing character without resonance donation.
Molecular FormulaC3H3FN2
Molecular Weight86.07 g/mol
CAS No.30086-17-0
Cat. No.B020599
⚠ Attention: For research use only. Not for human or veterinary use.
4-Fluoro-1H-imidazole (4-FI) is a monocyclic, fluorinated heteroaromatic building block [1]. Its core is an imidazole ring with a single fluorine substituent at the 4-position, which is in tautomeric equilibrium with the 5-position (also named 5-fluoro-1H-imidazole) [1][2]. This substitution pattern imparts a weakly basic character, with a predicted pKa of 12.42±0.10 . Commercially, it is available as a solid with a purity specification of >97.0% (GC) and a melting point range of 105.0–109.0 °C .
1
Fluorinated heteroaromatic building block for synthesis and medicinal chemistry
2
Negative control for antiviral assays based on reported inactivity
3
19F NMR calibration standard with unique protonation shift fingerprint
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 99297, 4-Fluoro-1H-imidazole. https://pubchem.ncbi.nlm.nih.gov/compound/99297. View Source
[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 99297, 4-Fluoro-1H-imidazole. https://pubchem.ncbi.nlm.nih.gov/compound/99297. View Source
4-Fluoro-1H-imidazole Cannot Be Replaced by Other Haloimidazoles
Direct substitution with other 4-haloimidazoles is not supported by physicochemical or activity data. Fluoroimidazoles are demonstrably weaker bases and stronger acids than their bromoimidazole counterparts, a phenomenon driven by the fluorine atom's dominant inductive electron-withdrawing effect, which overshadows its potential for resonance donation [1]. This fundamental difference in electronic character, confirmed by NMR studies, dictates distinct ionization states under physiological or reaction conditions [1]. Furthermore, the specific 4-fluoro scaffold is distinct from 2-fluoroimidazole derivatives, which exhibit different NMR behavior and electronic coupling patterns [1]. In biological contexts, the presence of the fluorine atom is not a generic enhancer; 4-fluoroimidazole (4-FI) was found to be completely inactive as an antiviral in a comparative study where related fluoroimidazole analogs showed a defined rank-order of activity [2]. These data confirm that the position and nature of the halogen are critical, and substitution cannot be assumed without altering a system's key electronic or biological outcomes.
Target4-FluoroimidazoleSubstituteBromoimidazoles
Electronic character shifts significantly; fluoro analog is a weaker base and stronger acid, altering ionization state and intermolecular interactions.
4-FI is inactive in antiviral models; substitution with active fluoroimidazoles can lead to false-positive activity or misinterpretation of structure-activity relationships.
[1] Yeh, H. J. C., Kirk, K. L., Cohen, L. A., & Cohen, J. S. (1975). 19F and 1H nuclear magnetic resonance studies of ring-fluorinated imidazoles and histidines. Journal of the Chemical Society, Perkin Transactions 2, (9), 928-934. https://doi.org/10.1039/P29750000928. View Source
[2] De Clercq, E., Luczak, M., Shugar, D., Torrence, P. F., Waters, J. A., & Witkop, B. (1975). Fluoroimidazoles as antiviral agents and inhibitors of polynucleotide biosynthesis. Life Sciences, 17(2), 187-194. https://doi.org/10.1016/0024-3205(75)90502-0. View Source
4-Fluoro-1H-imidazole: Evidence vs. Closest Analogs
Basicity and Ionization State: Fluoro vs. Bromo Imidazole
4-Fluoroimidazoles are weaker bases and stronger acids than 4-bromoimidazoles. This is due to the inductive effect of fluorine overshadowing its resonance effect, a conclusion derived from comparative 1H and 19F NMR titration studies in D2O and H2O [1].
Qualitative but consistent shift in acid/base properties
Conditions
19F and 1H NMR titration in D2O and H2O; comparative analysis
Why This Matters
This confirms that the electronic environment of the imidazole ring is fundamentally altered by the 4-fluoro substituent, differentiating it from larger halogen analogs in terms of protonation state and intermolecular interactions.
[1] Yeh, H. J. C., Kirk, K. L., Cohen, L. A., & Cohen, J. S. (1975). 19F and 1H nuclear magnetic resonance studies of ring-fluorinated imidazoles and histidines. Journal of the Chemical Society, Perkin Transactions 2, (9), 928-934. https://doi.org/10.1039/P29750000928. View Source
Antiviral Potency vs. Ribavirin and 5-FICAR
In a broad-spectrum antiviral assay, 4-fluoroimidazole (4-FI) and its 4-carboxylic acid analog (4-FIC) were found to be completely inactive against viral cytopathogenicity. This is in stark contrast to other tested fluoroimidazoles and the reference drug ribavirin, which had a defined rank-order of activity: ribavirin >5-FICAR > 5-AICAR > 4-FICA [1][2].
Activity rank: Ribavirin >5-FICAR > 5-AICAR > 4-FICA. 4-FI and 4-FIC are inactive.
Conditions
Various viral assay systems (BHK21, HSV-1, NDV, PRK, VERO, VSV) [2]
Why This Matters
This is a critical differentiator for medicinal chemistry. It demonstrates that the 4-fluoroimidazole core itself is not an active antiviral pharmacophore; its use as a negative control or inert scaffold is supported by direct quantitative data, distinguishing it from other bioactive fluoroimidazole analogs.
[1] De Clercq, E., Luczak, M., Shugar, D., Torrence, P. F., Waters, J. A., & Witkop, B. (1975). Fluoroimidazoles as antiviral agents and inhibitors of polynucleotide biosynthesis. Life Sciences, 17(2), 187-194. https://doi.org/10.1016/0024-3205(75)90502-0. View Source
[2] AMiner. (n.d.). Fluoroimidazoles as antiviral agents and inhibitors of polynucleotide biosynthesis. Scientific Publication Summary. https://www.aminer.cn/pub/53e9be34b7602d9704aef353. View Source
19F NMR Differentiation: 4-Fluoro vs. 2-Fluoro Imidazole
The position of the fluorine substituent dictates the NMR behavior of the imidazole ring. Protonation of the imidazole ring causes the 19F NMR signal to shift upfield for the 4-fluoro isomer, but downfield for the 2-fluoro isomer. Conversely, formation of the imidazole anion produces a downfield shift at 4-F, but an upfield shift at 2-F [1].
19F NMR chemical shift change upon protonation/deprotonation
Target Compound Data
4-fluoroimidazole: Upfield shift upon protonation, downfield shift upon anion formation
Comparator Or Baseline
2-fluoroimidazole: Downfield shift upon protonation, upfield shift upon anion formation
Quantified Difference
Opposite directional shift
Conditions
19F NMR titration in H2O
Why This Matters
This provides a robust analytical fingerprint to distinguish 4-fluoroimidazole from its regioisomer, 2-fluoroimidazole. For researchers employing 19F NMR to study protein-ligand interactions or monitor reactions, this positional differentiation is essential for correct spectral assignment and interpretation.
[1] Yeh, H. J. C., Kirk, K. L., Cohen, L. A., & Cohen, J. S. (1975). 19F and 1H nuclear magnetic resonance studies of ring-fluorinated imidazoles and histidines. Journal of the Chemical Society, Perkin Transactions 2, (9), 928-934. https://doi.org/10.1039/P29750000928. View Source
Procurement of 4-fluoroimidazole (4-FI) is justified as a critical negative control compound in antiviral research. Its demonstrated inactivity against viral cytopathogenicity in multiple assay systems makes it an ideal reference for differentiating non-specific effects from true antiviral activity of related fluoroimidazole analogs like 5-FICAR or ribavirin [1][2].
19F NMR Calibration Standard
The unique 19F NMR behavior of 4-fluoroimidazole, particularly its characteristic upfield/downfield shift upon protonation/deprotonation, distinguishes it from its 2-fluoro isomer [1]. This makes it a valuable standard for calibrating 19F NMR experiments, especially when studying fluorine-containing biomolecules or monitoring the ionization state of histidine residues in proteins.
Inert Scaffold for Medicinal Chemistry
Based on its documented lack of inherent antiviral activity, 4-fluoroimidazole serves as an excellent inert scaffold for introducing functional groups or generating probe molecules where the core heterocycle should not contribute to background activity [1]. This is a key differentiator from other imidazole building blocks that may possess intrinsic biological effects.
Application
Selection Property
Validation Focus
Negative control for antiviral assays
Reported inactivity in viral cytopathogenicity models
Differentiation from bioactive fluoroimidazole analogs
19F NMR calibration standard
Unique upfield/downfield shift upon protonation change
Isomer-specific spectral assignment
Inert scaffold for medicinal chemistry
No reported inherent antiviral activity
Background activity profile assessment
[1] De Clercq, E., Luczak, M., Shugar, D., Torrence, P. F., Waters, J. A., & Witkop, B. (1975). Fluoroimidazoles as antiviral agents and inhibitors of polynucleotide biosynthesis. Life Sciences, 17(2), 187-194. https://doi.org/10.1016/0024-3205(75)90502-0. View Source
[2] Yeh, H. J. C., Kirk, K. L., Cohen, L. A., & Cohen, J. S. (1975). 19F and 1H nuclear magnetic resonance studies of ring-fluorinated imidazoles and histidines. Journal of the Chemical Society, Perkin Transactions 2, (9), 928-934. https://doi.org/10.1039/P29750000928. View Source
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